

# ATTO 488 Dye Family: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: ATTO 488 carboxylic acid

Cat. No.: B12376112

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The ATTO 488 dye family represents a group of high-performance fluorescent labels characterized by their exceptional water solubility, strong light absorption, and high fluorescence quantum yield.[1][2] These dyes are renowned for their remarkable thermal and photostability, making them highly suitable for a wide array of applications in life sciences research and drug development.[1][3] This guide provides an in-depth overview of the core characteristics, experimental protocols, and key applications of the ATTO 488 dye family.

## Core Photophysical and Chemical Properties

ATTO 488 is a rhodamine-based dye that fluoresces in the green region of the visible spectrum.[4][5] Its rigid molecular structure minimizes cis-trans isomerization, leading to consistent and robust optical properties that are largely independent of the solvent and temperature.[3] The dye is particularly well-suited for excitation with the 488 nm line of an argon-ion laser.[1][2] Key applications include single-molecule detection, high-resolution microscopy techniques such as PALM, dSTORM, and STED, as well as flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).[1][6][7]

## Quantitative Data Summary

The photophysical and chemical properties of the ATTO 488 dye and its common derivatives are summarized in the tables below.

Table 1: Core Photophysical Properties of ATTO 488

Property	Value	Reference
Absorption Maximum ( $\lambda_{abs}$ )	500 nm	[1][2]
Emission Maximum ( $\lambda_{fl}$ )	520 nm	[1][2]
Molar Extinction Coefficient ( $\epsilon_{max}$ )	9.0 x 10 <sup>4</sup> M <sup>-1</sup> cm <sup>-1</sup>	[1][2]
Fluorescence Quantum Yield ( $\eta_{fl}$ )	80%	[1][2]
Fluorescence Lifetime ( $\tau_{fl}$ )	4.1 ns	[1][2]
Correction Factor (CF260)	0.22	[1][2]
Correction Factor (CF280)	0.09	[1][2]

Table 2: Molecular Weights of Common ATTO 488 Derivatives

Derivative	Molecular Weight ( g/mol )	Reference
Carboxy	804	[6]
NHS-ester	981	[6]
Maleimide	1067	[6]
Phalloidin	1473	[8]
Biotin	1191	[6]
Amine	858	[6]
Azide	903	[6]
Iodoacetamide	913	[6]
Hydrazide	717	[6]
Alkyne	740	[6]

## Experimental Protocols and Methodologies

The ATTO 488 dye family includes a variety of reactive forms for labeling different biomolecules. The most common are the NHS-ester for targeting primary amines and the maleimide for targeting free sulfhydryl groups.

## Protein and Antibody Labeling with ATTO 488 NHS-ester

ATTO 488 NHS-ester is widely used for labeling proteins, including antibodies, and other amine-containing molecules.<sup>[9]</sup> The N-hydroxysuccinimidyl (NHS) ester group reacts with primary amines, such as the  $\epsilon$ -amino group of lysine residues, to form a stable amide bond.<sup>[6]</sup>  
<sup>[9]</sup> The optimal pH for this reaction is between 8.0 and 9.0.<sup>[10]</sup>

### Materials:

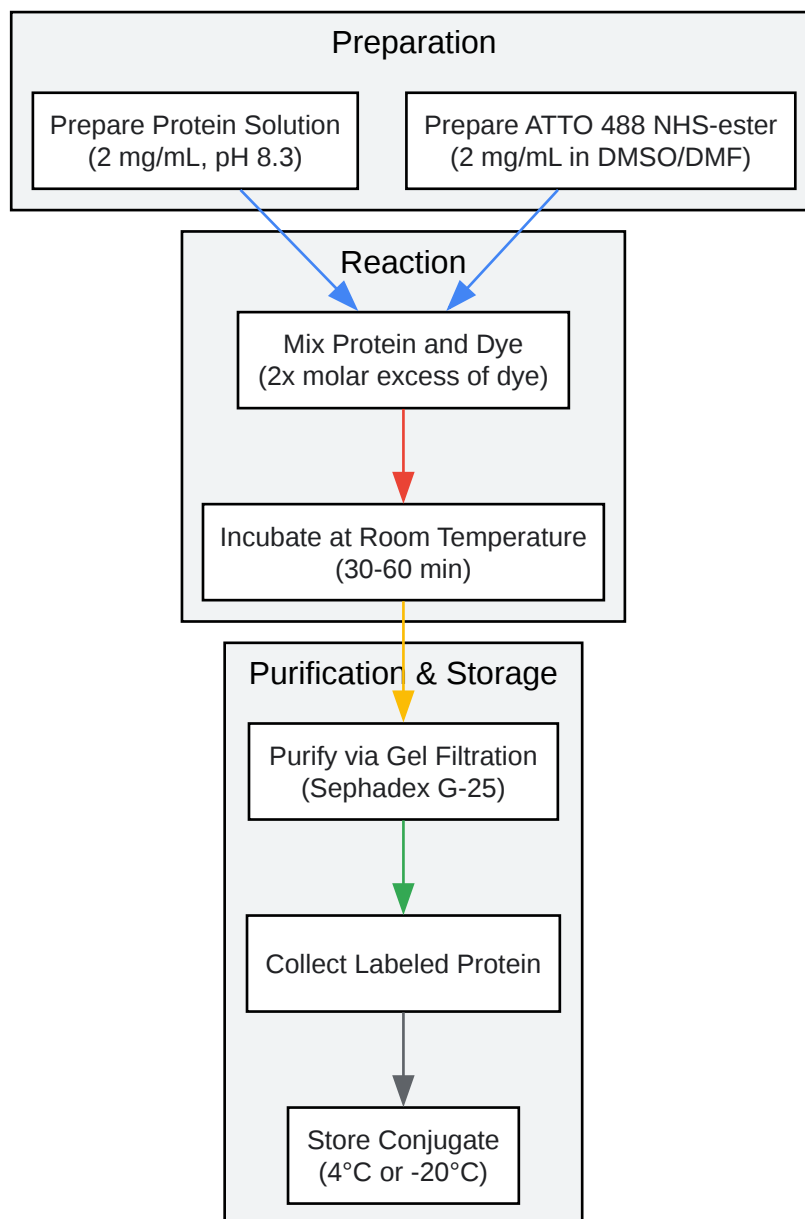
- Protein or antibody solution (2 mg/mL recommended for optimal labeling) in an amine-free buffer (e.g., PBS).<sup>[11]</sup><sup>[12]</sup>
- ATTO 488 NHS-ester.<sup>[9]</sup>
- Anhydrous, amine-free DMSO or DMF.<sup>[6]</sup><sup>[11]</sup>
- Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).<sup>[10]</sup><sup>[11]</sup>
- Purification column (e.g., Sephadex G-25).<sup>[10]</sup><sup>[13]</sup>

### Protocol:

- **Protein Preparation:** Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL.  
<sup>[11]</sup> If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against an amine-free buffer like PBS.<sup>[11]</sup>
- **Dye Preparation:** Immediately before use, dissolve the ATTO 488 NHS-ester in anhydrous DMSO or DMF to a concentration of 2 mg/mL.<sup>[11]</sup>
- **Conjugation:** Add a two-fold molar excess of the reactive dye solution to the protein solution.  
<sup>[11]</sup> Incubate the reaction for 30 to 60 minutes at room temperature with constant stirring.<sup>[11]</sup>
- **Purification:** Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).<sup>[10]</sup><sup>[13]</sup> For hydrophilic dyes like ATTO 488, a longer column (30 cm)

is recommended for better separation.[10][13] The first colored, fluorescent band to elute is the desired conjugate.[13]

- Storage: Store the labeled protein conjugate under the same conditions as the unlabeled protein, typically at 4°C with the addition of 2 mM sodium azide as a preservative.[11][13] For long-term storage, it is recommended to aliquot and freeze at -20°C.[9][11]



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Workflow for Protein Labeling with ATTO 488 NHS-ester.

## Protein Labeling with ATTO 488 Maleimide

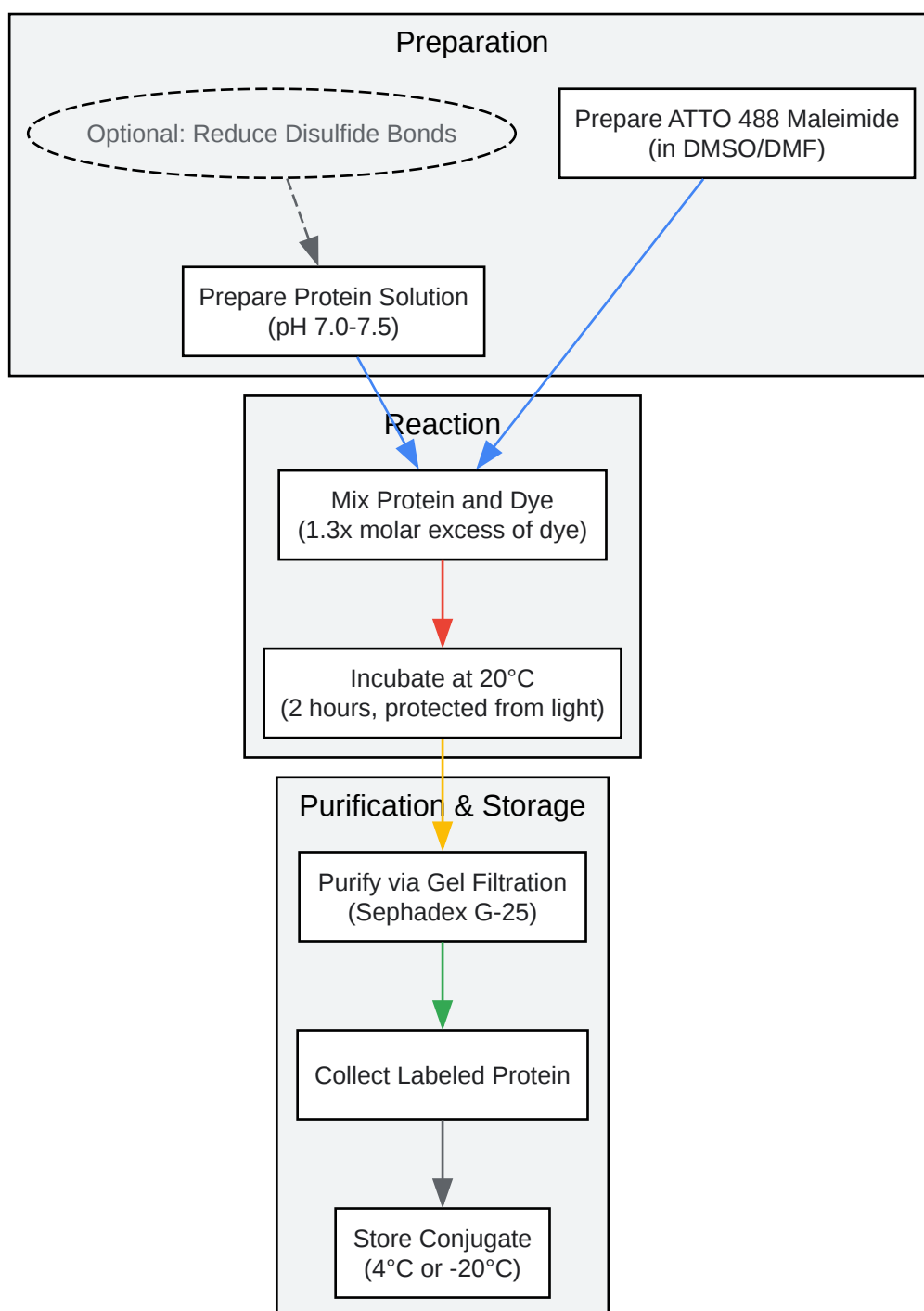
ATTO 488 maleimide is designed for the selective labeling of molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins.<sup>[13]</sup> The maleimide group reacts with the sulfhydryl group to form a stable thioether bond.<sup>[13]</sup> The optimal pH for this reaction is between 7.0 and 7.5.<sup>[13][14]</sup>

### Materials:

- Protein solution with free sulfhydryl groups in a suitable buffer (e.g., PBS, pH 7.4).<sup>[10][13]</sup>
- ATTO 488 maleimide.<sup>[13]</sup>
- Anhydrous, amine-free DMSO or DMF.<sup>[10]</sup>
- (Optional) Reducing agent (e.g., DTT) if disulfide bonds need to be reduced.<sup>[15]</sup>
- Purification column (e.g., Sephadex G-25).<sup>[10][13]</sup>

### Protocol:

- **Protein Preparation:** Dissolve the protein in a suitable buffer at a pH of 7.0-7.5.<sup>[13][14]</sup> If necessary, reduce disulfide bonds with a reducing agent like DTT and subsequently remove the reducing agent.<sup>[15]</sup>
- **Dye Preparation:** Prepare a stock solution of ATTO 488 maleimide in anhydrous DMSO or DMF immediately before use.<sup>[10][15]</sup>
- **Conjugation:** Add a 1.3-fold molar excess of the reactive dye to the protein solution.<sup>[10]</sup> Incubate the reaction for two hours at 20°C with shaking, protected from light.<sup>[14]</sup>
- **Purification:** Remove unreacted and hydrolyzed dye from the labeled protein using a gel filtration column (e.g., Sephadex G-25).<sup>[10][13]</sup> As with the NHS-ester, a longer column is beneficial for separating the hydrophilic ATTO 488.<sup>[10][13]</sup>
- **Storage:** Store the purified conjugate under conditions suitable for the unlabeled protein, typically at 4°C or frozen at -20°C in aliquots.<sup>[13][14]</sup>



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Workflow for Protein Labeling with ATTO 488 Maleimide.

## F-Actin Staining with ATTO 488 Phalloidin

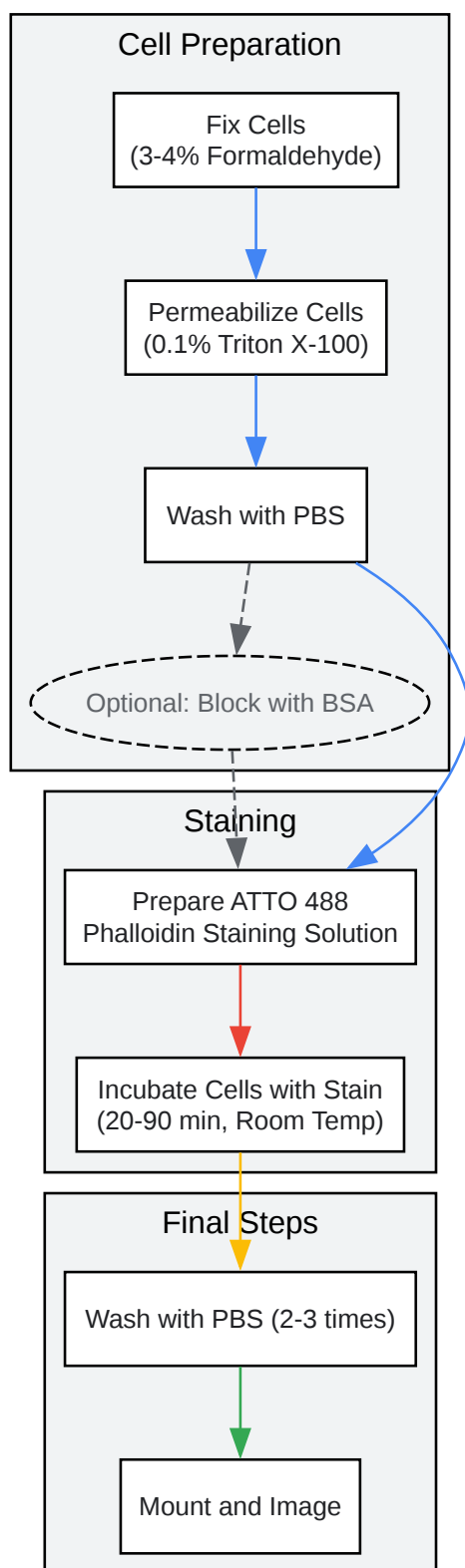
ATTO 488 Phalloidin is a high-affinity probe for filamentous actin (F-actin).[8] Phalloidin, a bicyclic peptide from the *Amanita phalloides* mushroom, binds specifically to F-actin, and when conjugated to ATTO 488, it allows for the visualization of the actin cytoskeleton in fixed and permeabilized cells.[8][16]

#### Materials:

- Fixed and permeabilized cells on coverslips or slides.
- ATTO 488 Phalloidin stock solution (e.g., 10 nmol dissolved in 500  $\mu$ L of methanol).[8]
- Labeling buffer (e.g., PBS).[8]
- (Optional) Bovine Serum Albumin (BSA) for blocking.[17]

#### Protocol:

- **Cell Preparation:** Fix cells with 3-4% formaldehyde in PBS for 10-30 minutes at room temperature.[18] Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[18] Wash the cells 2-3 times with PBS.[18] Optional: Pre-incubate with 1% BSA in PBS for 30 minutes to reduce nonspecific binding.[17]
- **Staining Solution Preparation:** Dilute the ATTO 488 Phalloidin stock solution in the labeling buffer. A common starting point is to add 20-30  $\mu$ L of the stock solution to 1 mL of labeling buffer.[8]
- **Staining:** Incubate the fixed and permeabilized cells with the diluted ATTO 488 Phalloidin solution for 20-90 minutes at room temperature, protected from light.[18]
- **Washing:** Rinse the cells 2-3 times with PBS, for 5 minutes each wash, to remove unbound phalloidin conjugate.[18]
- **Mounting and Imaging:** Mount the coverslips and image using a fluorescence microscope with appropriate filters for ATTO 488.



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Workflow for F-Actin Staining with ATTO 488 Phalloidin.

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